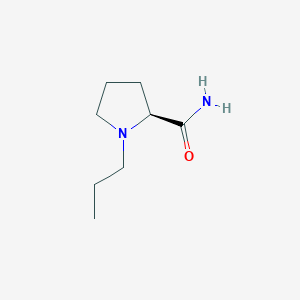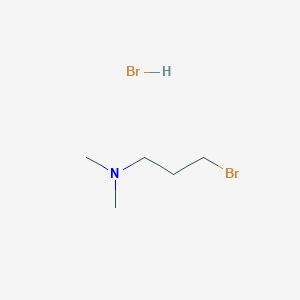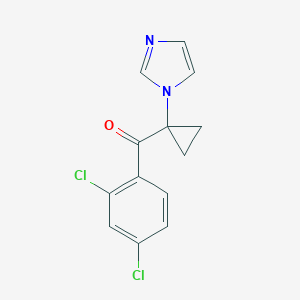
4,6-Ethylidene glucose streptozotocin
Übersicht
Beschreibung
4,6-Ethylidene glucose (EG) is known to bind the outer surface of the glucose transporter in the membranes of human erythrocytes and other mammalian cells . If a glucose transport system is present on pancreatic beta cells and recognizes the glucose moiety of streptozotocin (STZ), EG should protect beta cells from the cytotoxicity of STZ .
Molecular Structure Analysis
The molecular formula of 4,6-Ethylidene glucose is C8H14O6 . Its average mass is 206.193 Da and its monoisotopic mass is 206.079041 Da .Chemical Reactions Analysis
The series of reactions involved in an assay system with EG are as follows :Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Ethylidene glucose include a density of 1.4±0.1 g/cm3, boiling point of 431.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±2.3 mmHg at 25°C, enthalpy of vaporization of 79.3±6.0 kJ/mol, and flash point of 176.6±22.2 °C .Wissenschaftliche Forschungsanwendungen
More broadly, streptozotocin is used extensively in the induction of diabetes in animal models to study diabetes pathogenesis and evaluate hypoglycemic drugs. It is crucial to design these studies carefully to minimize animal lethality and suffering. Streptozotocin-induced diabetes models in mice and rats assist in assessing mechanisms and screening potential therapies for type 1 diabetes treatment (Deeds et al., 2011)(Goyal et al., 2016)(Wu & Huan, 2008).
Eigenschaften
IUPAC Name |
3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWMQWTWUJBTJN-DOPJLLQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923726 | |
| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121230-21-5 | |
| Record name | 4,6-Ethylidene glucose streptozotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121230215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



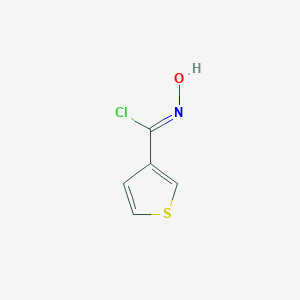
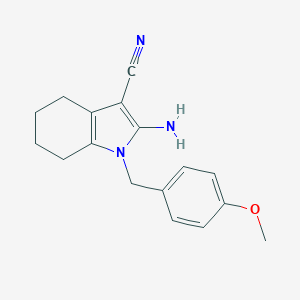
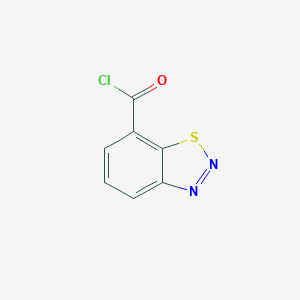
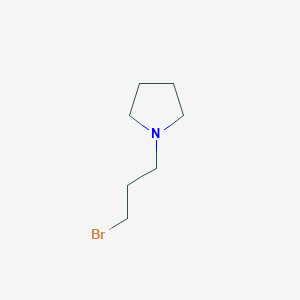
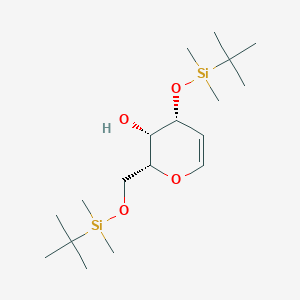

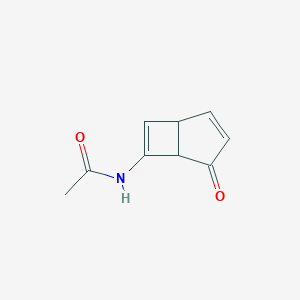

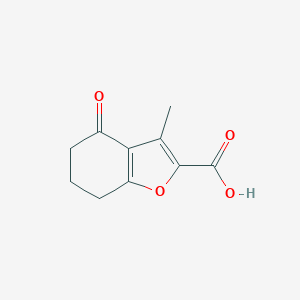
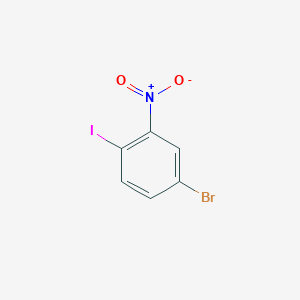
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)
